molecular formula C17H22N2O B2533240 1-Amino-3-(dibenzylamino)propan-2-ol CAS No. 50456-65-0

1-Amino-3-(dibenzylamino)propan-2-ol

Cat. No. B2533240
M. Wt: 270.376
InChI Key: MNQYAQYASJFMFK-UHFFFAOYSA-N
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Patent
US09434726B2

Procedure details

A solution of 2-(3-(dibenzylamino)-2-hydroxypropyl)isoindoline-1,3-dione (4.5 g, 11.25 mmol) in conc. HCl (50 mL) was stirred at 120° C. overnight. After cooling to room temperature, the mixture was filtered. And the filtrate was extracted with CHCl3. The aqueous layer was added aq. 30% NaOH until pH was above 7, then the solution was extracted with CH2Cl2, dried over Na2SO4 and concentrated to give yellow solid (3.0 g).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[CH2:9][CH:10]([OH:23])[CH2:11][N:12]1C(=O)C2C(=CC=CC=2)C1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>Cl>[NH2:12][CH2:11][CH:10]([OH:23])[CH2:9][N:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC(CN1C(C2=CC=CC=C2C1=O)=O)O)CC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
And the filtrate was extracted with CHCl3
ADDITION
Type
ADDITION
Details
The aqueous layer was added aq. 30% NaOH until pH was above 7
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NCC(CN(CC1=CC=CC=C1)CC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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